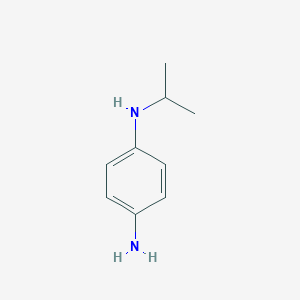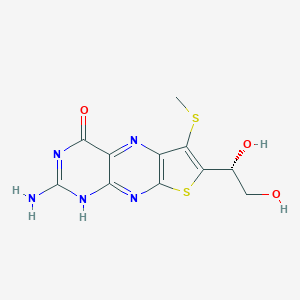
Urothione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of urothione involves multiple steps, starting from pyrazine. A thiophene ring is fused to pyrazine to form thieno[2,3-6]pyrazine, which is then subjected to various chemical transformations to yield this compound . The synthesis is typically carried out in a controlled laboratory environment with specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research and diagnostics rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to suit industrial requirements.
化学反应分析
Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
科学研究应用
Urothione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Industry: While not widely used in industrial applications, this compound’s synthesis and reactivity studies provide valuable insights for the development of new chemical processes and materials.
作用机制
Urothione exerts its effects primarily through its role as a degradation product of molybdopterin. Molybdopterin is essential for the activity of several enzymes involved in critical biochemical pathways, including the oxidative catabolism of sulfur-containing amino acids and purine metabolism . The molecular targets of this compound include sulfite oxidase, xanthine oxidoreductase, and aldehyde oxidase, which rely on molybdopterin for their catalytic activity .
相似化合物的比较
Molybdopterin: The parent compound of urothione, essential for enzyme activity.
Sulfite Oxidase: An enzyme that relies on molybdopterin for its function.
Xanthine Oxidoreductase: Another enzyme dependent on molybdopterin.
Uniqueness of this compound: this compound is unique in that it serves as a specific biomarker for molybdenum cofactor deficiency, providing a direct link to the metabolic state of molybdopterin . Its presence in urine is indicative of the body’s ability to synthesize and degrade molybdopterin, making it a valuable tool in clinical diagnostics and research .
属性
CAS 编号 |
19295-31-9 |
|---|---|
分子式 |
C11H11N5O3S2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
InChI 键 |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
手性 SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |
规范 SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
熔点 |
> 360 °C |
物理描述 |
Solid |
溶解度 |
0.1 mg/mL at pH 6.6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


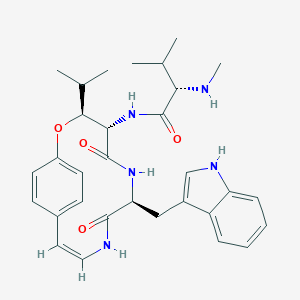
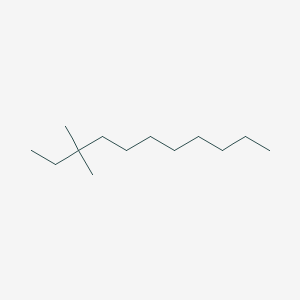
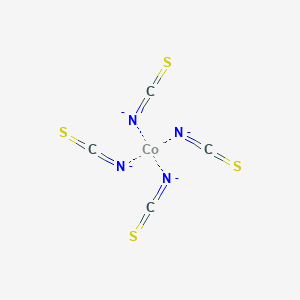
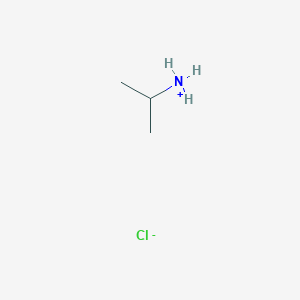
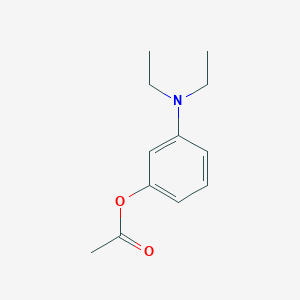
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
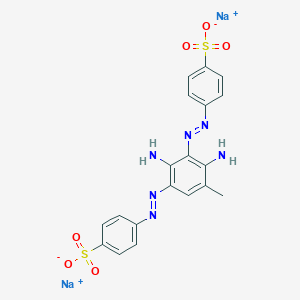
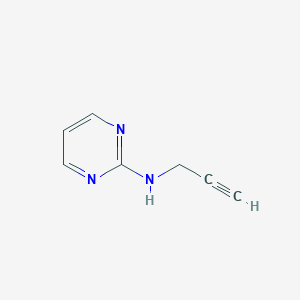
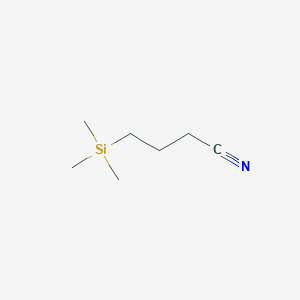
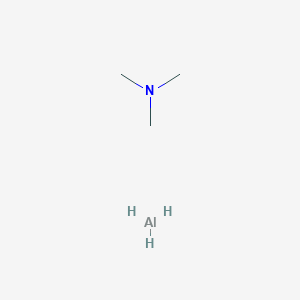
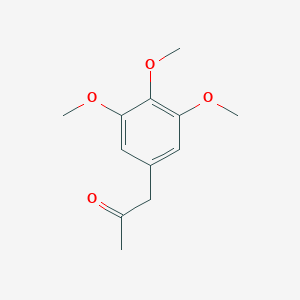
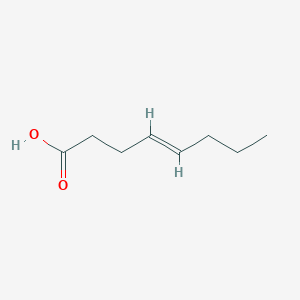
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
